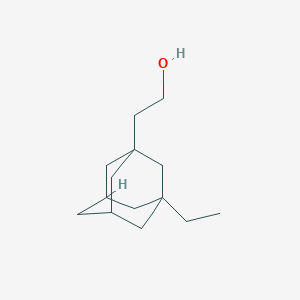
3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid
説明
“(3,5-Dimethyl-isoxazol-4-yl)-acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 3,5-dimethyl-isoxazole ring attached to an acetic acid group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.236±0.06 g/cm3 . It is a solid substance that is slightly soluble in DMSO and methanol . The predicted pKa is 3.96±0.10 . The melting point is 120-121 °C, and the predicted boiling point is 322.5±37.0 °C .科学的研究の応用
Influence on Biological Ligands
Research on benzoates, salicylates, and isoxazolines, which share structural similarities with 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid, has shown that these compounds can significantly influence the electronic systems of biologically important molecules. The studies using techniques like infrared (FT-IR), Raman (FT-Raman), and NMR spectroscopy have revealed the correlation between metal perturbation on ligands and their positions in the periodic table, highlighting the potential for these compounds in understanding interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Natural Product Synthesis and Pharmacological Properties
Isoxazolin-5-one and 3-nitropropanoic acid derivatives, structurally related to 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid, are found in natural products from plants, insects, bacteria, and fungi. These compounds are known for their toxic effects, which result from their ability to bind covalently to enzymes and inhibit mitochondrial respiration. The study of these compounds has led to the synthesis of several natural products, shedding light on potential detoxification mechanisms and biosynthetic pathways, which could inform the development of novel therapeutic agents (Becker et al., 2017).
Regulation of Gut Functions
Benzoic acid and its derivatives are widely used as food and feed additives due to their antibacterial and antifungal properties. Studies have shown that these compounds can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This indicates potential applications in improving gut health and understanding the mechanisms behind these effects (Mao, Yang, Chen, Yu, & He, 2019).
Effects on Plant Metabolism
Research on benzoic acid derivatives has also highlighted their impact on plant metabolism. Studies have shown that amino derivatives of benzoic acid can influence the respiration of etiolated barley leaves, offering insights into the role of these compounds in plant growth and development. This could have implications for agricultural practices and the development of plant growth regulators (Nagutb, 1964).
Safety And Hazards
This compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHBCIWCIAFXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683262 | |
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |
CAS RN |
1032938-26-3 | |
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)






